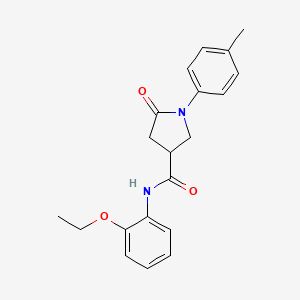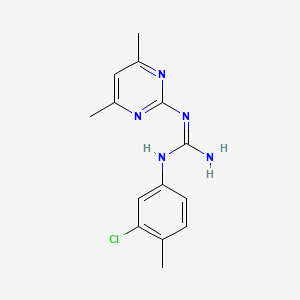![molecular formula C11H15NO5S B5403188 N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5403188.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine, commonly known as EMSG, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.36 g/mol. EMSG has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of EMSG is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond between the sulfonamide group of EMSG and the active site of the enzyme. This results in the disruption of the enzyme's function and ultimately leads to the inhibition of the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects
ESMG has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, EMSG has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMSG is its versatility in the laboratory setting. It can be easily synthesized and purified, making it readily available for use in various experiments. Additionally, its potent inhibitory activity against several enzymes makes it a valuable tool for studying the role of these enzymes in physiological and pathological processes. However, one limitation of EMSG is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on EMSG. One area of interest is the development of EMSG derivatives with improved potency and selectivity against specific enzymes. Additionally, EMSG could be further explored as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of EMSG and its effects on various physiological processes.
Synthesemethoden
ESMG can be synthesized through a multi-step process that involves the reaction of 4-ethoxyaniline with chlorosulfonic acid to form 4-ethoxyphenylsulfonyl chloride. The resulting compound is then reacted with N-methylglycine to yield EMSG. The synthesis method has been optimized to produce high yields of EMSG with good purity.
Wissenschaftliche Forschungsanwendungen
ESMG has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, matrix metalloproteinases, and histone deacetylases. These enzymes play crucial roles in various physiological and pathological processes, making EMSG a promising lead compound for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-17-9-4-6-10(7-5-9)18(15,16)12(2)8-11(13)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXZWROYHGUFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)sulfonyl]-N-methylglycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403111.png)
![N-benzyl-N'-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}sulfamide](/img/structure/B5403114.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5403121.png)
![4-butoxy-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5403122.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5403124.png)
![3-(4-methoxyphenyl)-2-{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}acrylonitrile](/img/structure/B5403126.png)
![8-(2-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5403134.png)


![(3S*,4R*)-3-methoxy-1-[(2,7,8-trimethylquinolin-4-yl)carbonyl]piperidin-4-amine](/img/structure/B5403172.png)
![2-(ethoxymethyl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5403176.png)

